4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound that contains a pyrrolidinone ring fused with an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under acidic or basic conditions.
Coupling with the pyrrolidinone ring: The oxadiazole intermediate is then coupled with a pyrrolidinone derivative through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Scaling up the reaction: Using larger reactors and continuous flow systems to handle larger quantities of reactants.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate receptors: It can interact with receptors on cell surfaces, altering their signaling pathways.
Induce apoptosis: In cancer cells, it may trigger programmed cell death through various mechanisms.
Comparison with Similar Compounds
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds such as:
4-Chlorocinnamic acid: Similar in structure but lacks the oxadiazole ring.
3-Chloro-4-(4-chlorophenoxy)aniline: Contains a chlorophenyl group but differs in the overall structure.
Ethyl 3-(4-chlorophenyl)acrylate: Similar aromatic substitution but different functional groups.
The uniqueness of this compound lies in its combination of the oxadiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-2-8-16(9-3-12)23-11-14(10-17(23)24)19-21-18(22-25-19)13-4-6-15(20)7-5-13/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHWPKLBTYMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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